molecular formula C16H21NO2 B2988884 1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2305396-40-9

1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2988884
CAS No.: 2305396-40-9
M. Wt: 259.349
InChI Key: URDCQWNQDXVELK-UHFFFAOYSA-N
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Description

1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methoxyphenyl group and a prop-2-en-1-one moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-methoxybenzyl chloride with piperidine to form 4-methoxybenzylpiperidine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the levels of neurotransmitters in the brain and exerting potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[2-[(4-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
  • 1-[2-[(4-Bromophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
  • 1-[2-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Comparison: 1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, bromo, fluoro), the methoxy group may enhance its solubility and alter its interaction with molecular targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-16(18)17-11-5-4-6-14(17)12-13-7-9-15(19-2)10-8-13/h3,7-10,14H,1,4-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDCQWNQDXVELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCCN2C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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